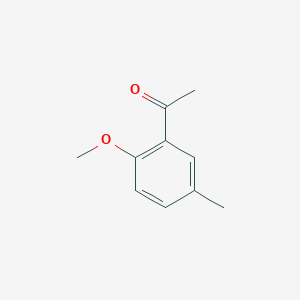

1-(2-Methoxy-5-methylphenyl)ethanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-methoxy-5-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-7-4-5-10(12-3)9(6-7)8(2)11/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHIOYMGCAXTUGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00407313 | |

| Record name | 1-(2-Methoxy-5-methylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20628-07-3 | |

| Record name | 1-(2-Methoxy-5-methylphenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20628-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Methoxy-5-methylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-methoxy-5-methylphenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(2-Methoxy-5-methylphenyl)ethanone synthesis pathway

An In-depth Technical Guide to the Synthesis of 1-(2-Methoxy-5-methylphenyl)ethanone

Introduction

This compound, also known as 2'-methoxy-5'-methylacetophenone, is an aromatic ketone with applications as an intermediate in the synthesis of more complex molecules in the pharmaceutical and fine chemical industries. Its chemical formula is C₁₀H₁₂O₂ and its molecular weight is 164.20 g/mol .[1] This technical guide provides a detailed overview of the primary synthetic pathways for this compound, complete with experimental protocols, quantitative data, and process visualizations to aid researchers and professionals in drug development.

Core Synthetic Pathways

Two principal routes are commonly employed for the synthesis of this compound. The first is a direct approach via Friedel-Crafts acylation of an appropriately substituted aromatic precursor. The second is a two-step process involving a Fries rearrangement to form a phenolic intermediate, followed by methylation.

Pathway 1: Direct Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that allows for the direct installation of an acyl group onto an aromatic ring.[2][3] In this pathway, 4-methylanisole (p-cresyl methyl ether) is acylated using an acetylating agent in the presence of a Lewis acid catalyst.[4] The strongly activating, ortho-para directing methoxy group preferentially directs the incoming electrophile to the position ortho to it, leading to the desired product.

References

Physicochemical Properties of 2'-Methoxy-5'-methylacetophenone: A Technical Review

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Methoxy-5'-methylacetophenone, an aromatic ketone, is a subject of interest within chemical synthesis and drug discovery. Its structural features, including a methoxy and a methyl group on the acetophenone core, suggest potential applications as an intermediate in the synthesis of more complex molecules. This technical guide aims to provide a comprehensive overview of the physicochemical properties of this compound. However, a thorough search of available scientific literature and chemical databases reveals a significant lack of specific experimental data for 2'-methoxy-5'-methylacetophenone.

Therefore, this guide will present the available data for closely related structural analogs: 2'-Methoxyacetophenone and 2'-Hydroxy-5'-methylacetophenone . By examining the properties of these compounds, researchers can infer potential characteristics and develop experimental strategies for the synthesis and characterization of 2'-methoxy-5'-methylacetophenone.

Physicochemical Data of Structurally Related Compounds

Due to the limited availability of direct experimental data for 2'-methoxy-5'-methylacetophenone, the following tables summarize the physicochemical properties of two closely related and well-characterized analogs. This comparative data can serve as a valuable reference for researchers.

Table 1: Physicochemical Properties of 2'-Methoxyacetophenone

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀O₂ | [1] |

| Molecular Weight | 150.17 g/mol | [1] |

| CAS Number | 579-74-8 | [1] |

| Appearance | Not specified | |

| Melting Point | Not specified | |

| Boiling Point | Not specified | |

| Density | Not specified | |

| Solubility | Not specified |

Table 2: Physicochemical Properties of 2'-Hydroxy-5'-methylacetophenone

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀O₂ | [2][3] |

| Molecular Weight | 150.17 g/mol | [2] |

| CAS Number | 1450-72-2 | [2][3][4] |

| Appearance | Yellow crystalline powder | [5] |

| Melting Point | 45-48 °C | [2][5] |

| Boiling Point | Not specified | |

| Density | Not specified | |

| Solubility | Insoluble in water | [5] |

Experimental Protocols

While specific experimental protocols for the characterization of 2'-methoxy-5'-methylacetophenone are not available, standard analytical techniques would be employed. The following sections describe generalized protocols for obtaining the key physicochemical and spectral data, based on methods used for similar compounds.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the molecular structure of a compound.

-

Sample Preparation: A small amount of the purified compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small quantity of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz).

-

Data Analysis: The chemical shifts (δ), coupling constants (J), and integration values of the proton signals, along with the chemical shifts of the carbon signals, are analyzed to confirm the structure of the molecule. For instance, in a related compound, 2'-methylacetophenone, the ¹H NMR spectrum in CDCl₃ shows distinct signals for the aromatic protons, the acetyl methyl protons, and the aromatic methyl protons.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

Sample Preparation: For a solid sample, a KBr pellet is typically prepared by grinding a small amount of the compound with dry potassium bromide and pressing the mixture into a thin disk. Liquid samples can be analyzed as a thin film between salt plates or using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer over a typical range of 4000-400 cm⁻¹.

-

Data Analysis: The positions and intensities of the absorption bands are correlated to specific functional groups. For example, the IR spectrum of 2'-methoxyacetophenone shows characteristic absorption bands for the C=O stretch of the ketone and the C-O stretch of the methoxy group.[8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, often via gas chromatography (GC-MS) for volatile compounds, and ionized using a technique such as electron ionization (EI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Data Analysis: The mass spectrum shows the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound, and various fragment ion peaks. The fragmentation pattern of 2‐methoxyacetophenone under EI conditions has been studied, showing demethylation and decarbonylation as key fragmentation pathways.[9]

Logical Workflow for Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel compound like 2'-methoxy-5'-methylacetophenone.

Signaling Pathways and Biological Activity

Currently, there is no information available in the scientific literature regarding the biological activity or any associated signaling pathways for 2'-methoxy-5'-methylacetophenone or its close analogs discussed in this guide. Further research would be necessary to explore any potential pharmacological effects.

Conclusion

This technical guide has compiled the available physicochemical information for compounds structurally related to 2'-methoxy-5'-methylacetophenone, namely 2'-methoxyacetophenone and 2'-hydroxy-5'-methylacetophenone. While direct experimental data for the target compound is scarce, the provided information on its analogs offers a valuable starting point for researchers. The outlined experimental protocols and logical workflow provide a clear framework for the synthesis and comprehensive characterization of 2'-methoxy-5'-methylacetophenone. Future studies are warranted to determine its specific properties and to investigate its potential biological activities.

References

- 1. ortho-Methoxyacetophenone [webbook.nist.gov]

- 2. 2 -Hydroxy-5 -methylacetophenone 98 1450-72-2 [sigmaaldrich.com]

- 3. 2'-Hydroxy-5'-methylacetophenone, 98% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. 2'-HYDROXY-5'-METHYLACETOPHENONE | 1450-72-2 | INDOFINE Chemical Company [indofinechemical.com]

- 5. 1-(2-Hydroxy-5-methylphenyl)ethanone | 1450-72-2 [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. 2'-Methylacetophenone(577-16-2) 1H NMR spectrum [chemicalbook.com]

- 8. 2'-Methoxyacetophenone synthesis - chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-(2-Methoxy-5-methylphenyl)ethanone (CAS: 20628-07-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Methoxy-5-methylphenyl)ethanone, also known as 2'-Methoxy-5'-methylacetophenone, is an aromatic ketone that serves as a valuable intermediate in organic synthesis. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and characterization, and a discussion of its potential applications, particularly in the synthesis of biologically active compounds such as flavonoids. While direct biological activities of this specific compound are not extensively documented, its role as a precursor to pharmacologically relevant scaffolds underscores its importance in medicinal chemistry and drug development.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is presented in the table below. It is important to note that while some data is readily available, other parameters have been estimated based on structurally similar compounds.

| Property | Value | Source(s) |

| CAS Number | 20628-07-3 | [1] |

| Molecular Formula | C₁₀H₁₂O₂ | [1] |

| Molecular Weight | 164.20 g/mol | [1] |

| Appearance | Light yellow to yellow crystalline powder | [2] |

| Melting Point | 120.5 °C | - |

| Boiling Point | 112-114 °C at 12 mmHg (for the related compound 1-(2-Hydroxy-5-methylphenyl)ethanone) | [2] |

| Solubility | Insoluble in water. Soluble in organic solvents. | [2] |

| Purity | ≥98% | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides detailed information about the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.528 | s | 1H | Ar-H |

| 7.247 | bs | 1H | Ar-H |

| 6.873 - 6.852 | d (J = 8.4 Hz) | 1H | Ar-H |

| 3.881 | s | 3H | -OCH₃ |

| 2.601 | s | 3H | -C(O)CH₃ |

| 2.299 | s | 3H | Ar-CH₃ |

| Solvent: CDCl₃, Frequency: 400 MHz[3] |

Synthesis Protocols

This compound is commonly synthesized via Friedel-Crafts acylation of 4-methylanisole. Two common procedures are detailed below.

Synthesis via Friedel-Crafts Acylation with Acetyl Chloride

This method involves the reaction of 4-methylanisole (1-methoxy-4-methylbenzene) with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.

Experimental Protocol:

-

Reaction Setup: A suspension of aluminum chloride (12.69 g, 95.1 mmol) in 50 mL of dichloromethane is prepared in a round-bottom flask and cooled to 0 °C in an ice bath.

-

Addition of Acetyl Chloride: An ethanolic solution of acetyl chloride (6.79 mL, 95.1 mmol) is added dropwise to the cooled suspension.[3]

-

Addition of 4-Methylanisole: A solution of 1-methoxy-4-methylbenzene (9.69 g, 79.4 mmol) in 50 mL of dichloromethane is then added dropwise to the reaction mixture.[3]

-

Reaction: The reaction mixture is stirred at room temperature for 3 hours after the addition is complete.[3]

-

Quenching: The reaction is quenched by the slow addition of 1.5 N hydrochloric acid solution.[3]

-

Extraction: The mixture is extracted with dichloromethane. The organic layers are combined.

-

Washing: The combined organic extracts are washed sequentially with water and brine, and then dried over anhydrous sodium sulfate.[3]

-

Purification: The solvent is removed by evaporation, and the crude product is purified by column chromatography on silica gel (100-200 mesh) using a 15:85 ethyl acetate:hexane eluent to yield this compound (69% yield).[3]

DOT Diagram of the Synthesis Workflow:

Caption: Workflow for the synthesis of this compound.

Synthesis with Acetic Acid and Trifluoromethanesulfonic Anhydride

An alternative, high-yielding method involves the reaction of 4-methylanisole with acetic acid in the presence of trifluoromethanesulfonic anhydride.

Experimental Protocol:

-

Reaction: Acetic acid is reacted with 4-methylanisole in the presence of trifluoromethanesulfonic anhydride (Tf₂O).

-

Reaction Time and Temperature: The reaction is carried out for 3 minutes at room temperature.

-

Yield: This method has been reported to produce a 97% yield of the desired product.

Potential Applications in Drug Development

While this compound itself is not known for specific biological activities, acetophenone derivatives are significant precursors in the synthesis of various pharmacologically active molecules.[4][5]

Intermediate in Flavonoid Synthesis

A primary application of this compound is as a starting material for the synthesis of flavones. Flavonoids are a class of natural products with a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[6] The synthesis of flavones often begins with an acetophenone derivative which undergoes condensation with an aromatic aldehyde to form a chalcone, followed by cyclization.[7][8][9]

References

- 1. chemscene.com [chemscene.com]

- 2. 1-(2-Hydroxy-5-methylphenyl)ethanone CAS#: 1450-72-2 [m.chemicalbook.com]

- 3. This compound | 20628-07-3 [chemicalbook.com]

- 4. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. biomedres.us [biomedres.us]

- 7. scite.ai [scite.ai]

- 8. Flavones and Related Compounds: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Stereoselective Synthesis of Flavonoids: A Brief Overview [mdpi.com]

Spectroscopic Profile of 5-Methyl-2-methoxyacetophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated spectroscopic data for 5-Methyl-2-methoxyacetophenone. Due to the absence of experimentally acquired spectra for this specific compound in readily available scientific literature and databases, this document presents predicted spectral data based on established principles of spectroscopy and analysis of structurally similar compounds. This guide is intended to serve as a valuable reference for researchers in drug discovery, chemical analysis, and related fields for the identification and characterization of this and similar molecules.

Predicted Spectroscopic Data Summary

The following tables summarize the predicted key spectroscopic data for 5-Methyl-2-methoxyacetophenone. These predictions are derived from spectral data of isomers and related acetophenone derivatives, such as 2-methoxyacetophenone and 4-methoxyacetophenone, and are supported by established chemical shift and fragmentation theories.

Table 1: Predicted Nuclear Magnetic Resonance (NMR) Data

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | ||

| Chemical Shift (δ) in ppm | Assignment | Chemical Shift (δ) in ppm | Assignment |

| ~ 7.6 (d, J ≈ 8.5 Hz) | H-6 | ~ 199 | C=O |

| ~ 7.2 (d, J ≈ 8.5 Hz) | H-4 | ~ 158 | C-2 |

| ~ 6.8 (s) | H-3 | ~ 138 | C-5 |

| ~ 3.9 (s) | -OCH₃ | ~ 131 | C-1 |

| ~ 2.6 (s) | -C(O)CH₃ | ~ 130 | C-6 |

| ~ 2.3 (s) | -CH₃ (at C-5) | ~ 125 | C-4 |

| ~ 111 | C-3 | ||

| ~ 55 | -OCH₃ | ||

| ~ 31 | -C(O)CH₃ | ||

| ~ 21 | -CH₃ (at C-5) |

Table 2: Predicted Infrared (IR) Spectroscopy Data

| Parameter | Predicted Value |

| Technique | Attenuated Total Reflectance (ATR)-IR |

| Key Absorption Bands (cm⁻¹) | |

| Carbonyl (C=O) Stretch | ~1670-1690 (strong, sharp) |

| Aromatic C-H Stretch | ~3000-3100 (medium) |

| Aliphatic C-H Stretch | ~2850-2960 (medium) |

| C-O-C Asymmetric Stretch | ~1240-1260 (strong) |

| C-O-C Symmetric Stretch | ~1020-1040 (medium) |

| Aromatic C=C Bending | ~1600, ~1480 (medium) |

Table 3: Predicted Mass Spectrometry (MS) Data

| Parameter | Predicted Value |

| Technique | Electron Ionization (EI)-MS |

| Molecular Formula | C₁₀H₁₂O₂ |

| Molecular Weight | 164.20 g/mol |

| Predicted Major m/z Peaks | 164 (M⁺), 149, 121, 91, 77, 43 |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. These represent standard laboratory practices for the analysis of organic compounds like acetophenones.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the analyte is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a volume of about 0.6-0.7 mL in a standard 5 mm NMR tube.

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field strength of, for example, 400 or 500 MHz for protons. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum.

-

Analysis: The resulting spectra are analyzed for chemical shifts (δ), coupling constants (J), signal multiplicity, and integration (for ¹H NMR) to elucidate the molecular structure. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation (ATR-IR): A small amount of the solid or liquid sample is placed directly onto the surface of the ATR crystal.

-

Data Acquisition: The IR spectrum is recorded, typically over a range of 4000 to 400 cm⁻¹. A background spectrum of the clean ATR crystal is taken prior to the sample measurement.

-

Analysis: The spectrum is analyzed to identify characteristic absorption bands corresponding to the various functional groups present in the molecule, such as C=O, C-O, C-H, and aromatic C=C bonds.

Mass Spectrometry (MS)

-

Sample Preparation: For Gas Chromatography-Mass Spectrometry (GC-MS), the sample is dissolved in a volatile organic solvent (e.g., dichloromethane, methanol). For direct infusion, a dilute solution of the sample is prepared.

-

Data Acquisition: The sample is introduced into the mass spectrometer, where it is ionized, commonly by electron ionization (EI). The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

-

Analysis: The mass spectrum is analyzed to determine the molecular weight from the molecular ion peak (M⁺). The fragmentation pattern provides valuable information about the structure of the molecule.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectral analysis of a compound like 5-Methyl-2-methoxyacetophenone.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of 5-Methyl-2-methoxyacetophenone.

An In-depth Technical Guide to the Molecular Structure of 1-(2-Methoxy-5-methylphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, spectroscopic data, and synthesis of 1-(2-Methoxy-5-methylphenyl)ethanone (CAS No: 20628-07-3). The information is intended to support research, development, and quality control activities involving this compound.

Molecular Identity and Properties

This compound, also known as 2'-methoxy-5'-methylacetophenone, is an aromatic ketone with the molecular formula C₁₀H₁₂O₂ and a molecular weight of 164.20 g/mol .[1] Its structure is characterized by an acetophenone core with a methoxy group at the 2-position and a methyl group at the 5-position of the phenyl ring.

Table 1: Chemical Identifiers and Physical Properties

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 2'-Methoxy-5'-methylacetophenone, 5-Methyl-2-methoxyacetophenone |

| CAS Number | 20628-07-3[1] |

| Molecular Formula | C₁₀H₁₂O₂[1] |

| Molecular Weight | 164.20 g/mol [1] |

| Canonical SMILES | CC(=O)C1=C(C=C(C)C=C1)OC |

| InChI | InChI=1S/C10H12O2/c1-7-4-5-9(10(2)12)8(6-7)11-3/h4-6H,1-3H3 |

| InChIKey | WZHJIIIJSONKDI-UHFFFAOYSA-N |

Spectroscopic Data and Structural Elucidation

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule.

Table 2: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.528 | s | 1H | H-6 (Aromatic) |

| 7.247 | bs | 1H | H-4 (Aromatic) |

| 6.873 - 6.852 | d (J = 8.4 Hz) | 1H | H-3 (Aromatic) |

| 3.881 | s | 3H | -OCH₃ (Methoxy) |

| 2.601 | s | 3H | -COCH₃ (Acetyl) |

| 2.299 | s | 3H | Ar-CH₃ (Methyl) |

| (Solvent: CDCl₃, Frequency: 400 MHz) |

The ¹H NMR spectrum shows distinct signals for the aromatic protons, the methoxy group, the acetyl group, and the aromatic methyl group, confirming the substitution pattern of the phenyl ring.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

While a specific experimental ¹³C NMR spectrum was not found in the literature search, predicted chemical shifts can provide an estimation of the carbon environments.

(Note: No experimental ¹³C NMR data was found in the search results.)

Infrared (IR) Spectroscopy

The IR spectrum is crucial for identifying the functional groups present in the molecule. Key absorptions are expected for the carbonyl group of the ketone and the C-O stretching of the methoxy group and the aromatic ether.

(Note: No experimental IR spectrum was found in the search results for this compound. For comparison, related acetophenone derivatives show a strong carbonyl stretch (C=O) typically in the range of 1670-1690 cm⁻¹.)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

(Note: No experimental mass spectrum was found in the search results for this compound.)

Experimental Protocols

Synthesis via Friedel-Crafts Acylation

A common and effective method for the synthesis of this compound is the Friedel-Crafts acylation of 4-methylanisole (p-cresyl methyl ether).

Reaction:

Caption: Synthesis of this compound.

Materials:

-

4-Methylanisole (1-methoxy-4-methylbenzene)

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂)

-

1.5 N Hydrochloric acid (HCl)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel (100-200 mesh)

-

Ethyl acetate

-

Hexane

Procedure:

-

To a suspension of anhydrous aluminum chloride (1.1 equivalents) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, slowly add acetyl chloride (1.1 equivalents) at 0°C.

-

After the addition is complete, add a solution of 4-methylanisole (1.0 equivalent) in dichloromethane dropwise to the reaction mixture at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 3 hours.

-

Upon completion of the reaction (monitored by TLC), carefully pour the reaction mixture into a beaker containing ice and 1.5 N hydrochloric acid.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield the pure this compound.

Logical Workflow for Structural Analysis

The following diagram illustrates the logical workflow for the characterization and structural confirmation of this compound.

Caption: Workflow for Synthesis and Structural Confirmation.

References

The Versatile Intermediate: A Technical Review of 1-(2-Methoxy-5-methylphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Methoxy-5-methylphenyl)ethanone, also known as 2'-Methoxy-5'-methylacetophenone, is an aromatic ketone that serves as a crucial building block in synthetic organic chemistry. Its strategic substitution pattern, featuring a methoxy and a methyl group on the phenyl ring, makes it a valuable precursor for the synthesis of a variety of more complex molecules, particularly in the realm of medicinal chemistry. While direct biological applications of this compound are not extensively documented, its role as a key intermediate in the synthesis of biologically active compounds, most notably chalcones and their heterocyclic derivatives, is of significant interest to the scientific community. This technical guide provides a comprehensive review of the synthesis, properties, and primary applications of this compound, with a focus on its utility in the development of potential therapeutic agents.

Physicochemical Properties and Spectral Data

This compound is a compound with the molecular formula C₁₀H₁₂O₂ and a molecular weight of 164.20 g/mol .[1] A summary of its key physicochemical properties and computational data is presented in the table below.

| Property | Value | Reference |

| CAS Number | 20628-07-3 | [1] |

| Molecular Formula | C₁₀H₁₂O₂ | [1] |

| Molecular Weight | 164.20 g/mol | [1] |

| Topological Polar Surface Area (TPSA) | 26.3 Ų | |

| LogP | 2.20622 | |

| Hydrogen Bond Acceptors | 2 | |

| Hydrogen Bond Donors | 0 | |

| Rotatable Bonds | 2 |

¹H NMR Spectral Data (400 MHz, CDCl₃): The structure of the compound is confirmed by its proton nuclear magnetic resonance spectrum, which shows characteristic peaks at δ 7.528 (s, 1H), 7.247 (bs, 1H), 6.852-6.873 (d, 1H, J = 8.4 Hz), 3.881 (s, 3H), 2.601 (s, 3H), and 2.299 (s, 3H).

Synthesis of this compound

The primary synthetic route to this compound is through a Friedel-Crafts acylation reaction.

Experimental Protocol: Friedel-Crafts Acylation

Materials:

-

p-Toluene methyl ether (1-methoxy-4-methylbenzene)

-

Acetyl chloride

-

Aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂)

-

1.5 N Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexane

-

Silica gel (100-200 mesh)

Procedure:

-

A suspension of aluminum chloride (12.69 g, 95.1 mmol) in 50 mL of dichloromethane is cooled to 0 °C in an ice bath.

-

An ethanolic solution of acetyl chloride (6.79 mL, 95.1 mmol) is added dropwise to the cooled suspension with stirring.

-

A solution of 1-methoxy-4-methylbenzene (9.69 g, 79.4 mmol) in 50 mL of dichloromethane is then added dropwise to the reaction mixture.

-

After the addition is complete, the reaction mixture is stirred at room temperature for 3 hours.

-

The reaction is quenched by the slow addition of 1.5 N hydrochloric acid solution.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic extracts are washed sequentially with water and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude product is purified by column chromatography on silica gel using a 15:85 mixture of ethyl acetate and hexane as the eluent.

-

This procedure affords this compound in a 69% yield.

Core Application: Synthesis of Chalcones

The most significant application of this compound is its use as a key reactant in the Claisen-Schmidt condensation to synthesize chalcones. Chalcones are a class of open-chain flavonoids characterized by a 1,3-diaryl-2-propen-1-one backbone. They are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3]

General Experimental Protocol: Claisen-Schmidt Condensation for Chalcone Synthesis

Materials:

-

This compound

-

Substituted aromatic aldehyde

-

Ethanol

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) (aqueous solution, e.g., 40%)

Procedure:

-

Dissolve equimolar amounts of this compound and a substituted aromatic aldehyde in ethanol.

-

To this solution, add an aqueous solution of a strong base (e.g., 40% NaOH or KOH) dropwise with stirring.

-

Continue stirring the reaction mixture at room temperature for a specified period (typically several hours to overnight), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into cold water or onto crushed ice.

-

Acidify the mixture with a dilute acid (e.g., HCl) to precipitate the chalcone.

-

Collect the solid product by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.

Biological Significance of Chalcone Derivatives

While this compound itself is not reported to have significant biological activity, the chalcones derived from it are of great interest in drug discovery. The biological activity of chalcones is highly dependent on the substitution patterns of the two aromatic rings.

Antimicrobial Activity: Many chalcone derivatives have demonstrated potent activity against a range of bacteria and fungi. The α,β-unsaturated ketone moiety is believed to be crucial for this activity, likely acting as a Michael acceptor and interacting with biological nucleophiles in microorganisms.

Anticancer Activity: A significant body of research has focused on the anticancer properties of chalcones. These compounds have been shown to induce apoptosis, inhibit cell proliferation, and interfere with various signaling pathways implicated in cancer progression. The specific substitutions on the aromatic rings can modulate their potency and selectivity against different cancer cell lines.

Antioxidant and Anti-inflammatory Activity: The phenolic nature of many chalcone precursors, and the potential for such groups to be incorporated into the final chalcone structure, often imparts antioxidant properties. Furthermore, some chalcones have been found to inhibit key enzymes involved in the inflammatory cascade.

Future Perspectives

This compound remains a valuable and versatile starting material for the synthesis of novel compounds with potential therapeutic applications. The continued exploration of new chalcone derivatives synthesized from this precursor, along with the investigation of their mechanisms of action, holds promise for the development of new drug candidates. Further research could also focus on utilizing this intermediate for the synthesis of other classes of heterocyclic compounds, thereby expanding its utility in medicinal chemistry. The ease of its synthesis and its reactivity make it an attractive scaffold for combinatorial chemistry approaches aimed at discovering new bioactive molecules.

Conclusion

References

Lack of In-Depth Data on the Mechanism of Action of 1-(2-Methoxy-5-methylphenyl)ethanone

A comprehensive review of available scientific literature and chemical databases reveals a significant gap in the understanding of the specific mechanism of action for the compound 1-(2-Methoxy-5-methylphenyl)ethanone. While information regarding its chemical properties, synthesis, and role as a chemical intermediate is available, detailed studies elucidating its biological targets, signaling pathway interactions, and overall pharmacological effects are currently absent from the public domain.

Synonyms for this compound include 5-Methyl-2-methoxyacetophenone and 2'-methoxy-5'-methylacetophenone[1]. Its chemical formula is C₁₀H₁₂O₂ and it has a molecular weight of 164.20 g/mol [1][2].

Information on Structurally Related Compounds

While direct data on this compound is scarce, studies on structurally similar acetophenone derivatives provide some insights into potential biological activities. It is crucial to note that these findings are not directly transferable but may offer avenues for future research.

For instance, derivatives of 2,4-dihydroxy-5-methylacetophenone have demonstrated significant antifungal properties against various plant pathogens[3]. The mechanism for some of these related compounds may involve the inhibition of enzymes critical for fungal survival, such as class II fructose-1,6-bisphosphate aldolase[4].

Furthermore, another related acetophenone derivative, 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone, has been shown to exhibit anti-inflammatory effects. This compound was found to suppress pro-inflammatory responses in activated microglia by blocking the NF-κB and MAPK signaling pathways[5]. This suggests that acetophenone scaffolds can be modified to interact with key inflammatory signaling cascades.

Available Data and Potential for Future Research

The primary application of this compound appears to be as a precursor in organic synthesis[6][7]. For example, it is used in the synthesis of more complex molecules, including analogs of pharmaceutical compounds[8][9].

The lack of published research on the mechanism of action of this compound presents an opportunity for new investigations. Future studies could explore its potential biological activities, drawing inspiration from the observed effects of its structural analogs. Standard experimental approaches to elucidate its mechanism of action would involve a series of cell-free and cell-based assays.

Initial screening could involve broad panel assays to identify any potential interactions with a wide range of biological targets.

If a target is identified , subsequent research could focus on:

-

Biochemical assays to determine binding affinity (e.g., Ki) and enzyme inhibition kinetics (e.g., IC50)[10].

-

Cell-based assays to assess its effects on cellular processes such as viability, proliferation, and apoptosis[11][12][13].

-

Signaling pathway analysis to determine its impact on specific intracellular signaling cascades, for example, through phosphorylation assays or reporter gene assays[12].

A hypothetical workflow for investigating the mechanism of action is presented below.

References

- 1. chemscene.com [chemscene.com]

- 2. scbt.com [scbt.com]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone [SE1] suppresses pro-inflammatory responses by blocking NF-κB and MAPK signaling pathways in activated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | 20628-07-3 [chemicalbook.com]

- 7. 1-(2-Hydroxy-5-methylphenyl)ethanone | 1450-72-2 [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. theraindx.com [theraindx.com]

- 12. irbm.com [irbm.com]

- 13. biocompare.com [biocompare.com]

Theoretical Analysis of 2'-Methoxy-5'-methylacetophenone: A Methodological Whitepaper

Disclaimer: As of late 2025, dedicated theoretical and computational studies on 2'-methoxy-5'-methylacetophenone are not available in the public domain. This document, therefore, serves as a comprehensive methodological guide outlining the standard theoretical approaches that would be employed for the analysis of this molecule. The presented data is illustrative and based on established principles of computational chemistry and typical values for structurally related aromatic ketones.

Introduction

2'-Methoxy-5'-methylacetophenone is an aromatic ketone with potential applications in organic synthesis and medicinal chemistry. Understanding its electronic structure, reactivity, and spectroscopic properties is crucial for its effective utilization. Theoretical and computational chemistry provide powerful tools to elucidate these characteristics at a molecular level. This whitepaper details the standard methodologies for such an investigation, including Density Functional Theory (DFT) and Molecular Orbital (MO) Theory, to predict the molecule's properties and behavior.

Computational Methodology

A robust theoretical investigation of 2'-methoxy-5'-methylacetophenone would typically involve a multi-step computational protocol. The primary method of choice would be Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost for molecules of this size.

Geometric Optimization

The initial step involves determining the most stable three-dimensional conformation of the molecule. This is achieved through a geometry optimization calculation.

Protocol:

-

Software: Gaussian, ORCA, or similar quantum chemistry software package.

-

Method: Density Functional Theory (DFT).

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used and well-validated hybrid functional for organic molecules.

-

Basis Set: 6-311++G(d,p) is a flexible basis set that provides a good description of the electron distribution, including polarization and diffuse functions, which are important for describing non-covalent interactions and excited states.

-

Environment: The calculations would be performed in the gas phase to represent an isolated molecule. Solvation effects (e.g., in water or ethanol) could be modeled using a continuum model like the Polarizable Continuum Model (PCM).

-

Verification: A frequency calculation is performed after optimization to ensure that the obtained structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

Electronic Structure and Reactivity Analysis

Once the optimized geometry is obtained, a variety of electronic properties can be calculated to understand the molecule's reactivity and stability.

Protocol:

-

Method: Single-point energy calculation at the optimized geometry using the same DFT functional and basis set.

-

Properties Calculated:

-

Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

-

Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution, hybridization, and intramolecular interactions like hyperconjugation.

-

Predicted Molecular Properties

The following tables summarize the predicted quantitative data for 2'-methoxy-5'-methylacetophenone based on typical values for similar aromatic ketones.

Table 1: Predicted Geometrical Parameters

| Parameter | Predicted Value |

| C=O bond length | ~1.22 Å |

| C-C (acetyl) bond length | ~1.51 Å |

| C-C (aromatic) bond lengths | ~1.39 - 1.41 Å |

| C-O (methoxy) bond length | ~1.36 Å |

| C-O-C (methoxy) bond angle | ~118° |

| C-C=O bond angle | ~120° |

| O=C-C-C dihedral angle | ~0° or ~180° (planar) |

Table 2: Predicted Electronic Properties

| Property | Predicted Value |

| HOMO Energy | ~ -6.5 eV |

| LUMO Energy | ~ -1.8 eV |

| HOMO-LUMO Gap (ΔE) | ~ 4.7 eV |

| Dipole Moment | ~ 2.5 D |

Visualizing Theoretical Concepts

Visual representations are crucial for interpreting computational results. The following diagrams, generated using the DOT language, illustrate a typical workflow for a theoretical study and a simplified representation of a key molecular orbital interaction.

Conclusion

While specific experimental or theoretical data for 2'-methoxy-5'-methylacetophenone is currently lacking in the scientific literature, the established methodologies of computational chemistry provide a robust framework for its in-depth analysis. The protocols and illustrative data presented in this whitepaper offer a clear roadmap for future theoretical investigations into the electronic structure, reactivity, and properties of this and other related aromatic ketones. Such studies are invaluable for guiding synthetic efforts and exploring the potential applications of these compounds in various scientific and industrial fields.

An In-depth Technical Guide to 1-(2-Methoxy-5-methylphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Methoxy-5-methylphenyl)ethanone, also identified by its synonym 2'-methoxy-5'-methylacetophenone, is a substituted aromatic ketone. Its molecular structure, featuring a methoxy and a methyl group on the phenyl ring, makes it a significant intermediate in various organic syntheses. This guide offers a detailed examination of its historical context, synthesis, physicochemical characteristics, and applications, particularly for professionals engaged in chemical research and pharmaceutical development.

Historical Context and Discovery

While a specific date of discovery for this compound is not prominently recorded, its existence is a direct result of the pioneering work on the Friedel-Crafts reaction by Charles Friedel and James Crafts in 1877. This reaction revolutionized organic synthesis by providing a method to append acyl groups to aromatic rings. The synthesis of the broader class of acetophenones began earlier, with the first synthesis of the parent compound, acetophenone, credited to French chemist Charles Friedel in 1857.[1]

The history of this compound is thus embedded in the history of this fundamental reaction. Its synthesis is a classic example of the Friedel-Crafts acylation applied to a substituted aromatic ether, 4-methylanisole. The development and optimization of such reactions have made substituted acetophenones readily accessible, establishing them as crucial precursors for a variety of compounds, including pyrazole and chalcone derivatives.[2]

Physicochemical and Spectral Data

The fundamental properties of this compound are summarized below, providing essential data for laboratory and industrial applications.

Table 1: Physicochemical Properties

| Property | Value |

| CAS Number | 20628-07-3[3] |

| Molecular Formula | C₁₀H₁₂O₂[3] |

| Molecular Weight | 164.20 g/mol [3] |

| Purity (Typical) | ≥98%[3] |

Table 2: Spectral Data

| Data Type | Key Peaks and Shifts |

| ¹H NMR | Data not available in the search results. |

| ¹³C NMR | Data not available in the search results. |

| Infrared (IR) | Data not available in the search results. |

| Mass Spectrometry (MS) | Data not available in the search results. |

Note: While spectral data for this compound exists in chemical databases, specific, verifiable peak and shift values were not available in the consulted resources.

Synthesis: The Friedel-Crafts Acylation Approach

The most prevalent and efficient method for synthesizing this compound is the Friedel-Crafts acylation of 4-methylanisole. This electrophilic aromatic substitution reaction is typically performed using an acylating agent like acetyl chloride or acetic anhydride with a Lewis acid catalyst.

Reaction Mechanism

The mechanism of the Friedel-Crafts acylation is a well-established electrophilic aromatic substitution process.

Caption: Mechanism of the Friedel-Crafts acylation of 4-methylanisole.

Detailed Experimental Protocol

The following protocol is a generalized procedure based on established methods for the Friedel-Crafts acylation of substituted anisoles and related compounds.[4][5][6]

Materials and Reagents:

-

4-Methylanisole (1.0 eq)

-

Acetyl chloride (1.1 eq)

-

Anhydrous Aluminum Chloride (AlCl₃) (1.1 eq)

-

Anhydrous Dichloromethane (DCM)

-

Crushed Ice

-

Concentrated Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) Solution

-

Saturated Sodium Chloride (Brine) Solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: All glassware must be oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. To a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser, add anhydrous aluminum chloride and anhydrous dichloromethane.

-

Formation of Acylium Ion: Cool the suspension to 0°C using an ice bath. Slowly add a solution of acetyl chloride in anhydrous dichloromethane dropwise to the stirred suspension over 15-20 minutes.

-

Acylation Reaction: To the reaction mixture, add a solution of 4-methylanisole in anhydrous dichloromethane dropwise over 30 minutes, ensuring the temperature is maintained at 0°C.

-

Reaction Completion: Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture in an ice bath and carefully quench by the slow addition of crushed ice, followed by concentrated HCl. Transfer the mixture to a separatory funnel.

-

Extraction and Washing: Separate the organic layer and extract the aqueous layer twice with dichloromethane. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield this compound.

Expected Yield: While a specific yield for this exact transformation was not found in the provided literature, analogous Friedel-Crafts acylation reactions typically afford yields in the range of 70-95%.

Applications in Drug Development and Organic Synthesis

Substituted acetophenones are recognized as versatile intermediates in the synthesis of pharmaceuticals and other fine chemicals.[1] While direct applications of this compound in marketed drugs are not explicitly detailed in the available literature, a patent discloses that certain substituted acetophenones exhibit antiviral properties.[7] These compounds were found to inhibit the replication of human rhinoviruses in cell cultures, indicating a potential therapeutic application.[7] The structural motif of this compound makes it a suitable precursor for the synthesis of such biologically active molecules. Its utility also extends to the fragrance and agrochemical industries.

Experimental Workflow Visualization

The following diagram outlines the key stages in the synthesis and purification of this compound.

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Substituted acetophenone: Significance and symbolism [wisdomlib.org]

- 3. chemscene.com [chemscene.com]

- 4. websites.umich.edu [websites.umich.edu]

- 5. 1-(2-Hydroxy-5-methylphenyl)ethanone | 1450-72-2 [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. EP0013960A1 - Substituted acetophenones, preparations containing them and processes for their preparation - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 1-(2-Methoxy-5-methylphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of bioactive derivatives from the starting material 1-(2-Methoxy-5-methylphenyl)ethanone. This document details experimental protocols for the synthesis of chalcones, hydrazones, and pyrimidines, summarizes key quantitative data, and provides visualizations of the synthetic workflows. The derivatives of this compound are of significant interest in medicinal chemistry due to their potential as antimicrobial and anticancer agents.

Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

Chalcones are a class of organic compounds characterized by an α,β-unsaturated ketone core. They are widely recognized for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The Claisen-Schmidt condensation is a reliable and versatile method for the synthesis of chalcones, involving the base-catalyzed reaction of an aromatic ketone with an aromatic aldehyde.[3][4]

Experimental Protocol: Synthesis of (E)-1-(2-Methoxy-5-methylphenyl)-3-(4-chlorophenyl)prop-2-en-1-one

This protocol describes the synthesis of a representative chalcone derivative from this compound and 4-chlorobenzaldehyde.

Materials:

-

This compound

-

4-Chlorobenzaldehyde

-

Ethanol

-

Sodium hydroxide (NaOH) solution (20%)

-

Hydrochloric acid (HCl), dilute

-

Distilled water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Büchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve 10 mmol of this compound and 10 mmol of 4-chlorobenzaldehyde in 30 mL of ethanol.

-

While stirring the solution at room temperature, slowly add 10 mL of a 20% aqueous solution of sodium hydroxide.

-

Continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[5]

-

Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl to a pH of 2-3.

-

A solid precipitate will form. Collect the solid by vacuum filtration using a Büchner funnel and wash it thoroughly with cold water until the washings are neutral.[5]

-

Dry the crude product in an oven at 50-60 °C.

-

Recrystallize the dried product from ethanol to obtain the pure chalcone.[5]

Data Presentation: Representative Chalcone Synthesis

The following table summarizes typical yields for the Claisen-Schmidt condensation of this compound with various substituted benzaldehydes. Please note that these are representative values and actual yields may vary depending on the specific reaction conditions and the nature of the substituent on the benzaldehyde.

| Entry | Substituted Benzaldehyde | Product | Typical Yield (%) |

| 1 | Benzaldehyde | (E)-1-(2-Methoxy-5-methylphenyl)-3-phenylprop-2-en-1-one | 75-85 |

| 2 | 4-Chlorobenzaldehyde | (E)-1-(2-Methoxy-5-methylphenyl)-3-(4-chlorophenyl)prop-2-en-1-one | 80-90 |

| 3 | 4-Methoxybenzaldehyde | (E)-1-(2-Methoxy-5-methylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | 70-80 |

| 4 | 4-Nitrobenzaldehyde | (E)-1-(2-Methoxy-5-methylphenyl)-3-(4-nitrophenyl)prop-2-en-1-one | 85-95 |

Characterization Data for a Representative Chalcone ((E)-1-(2-Methoxy-5-methylphenyl)-3-(4-chlorophenyl)prop-2-en-1-one):

| Analysis | Characteristic Peaks |

| IR (cm⁻¹) | 1650-1670 (C=O stretch, conjugated), 1590-1610 (C=C stretch) |

| ¹H-NMR (δ, ppm) | 7.2-7.8 (m, aromatic protons), 6.8-7.1 (d, 1H, H-α), 7.5-7.7 (d, 1H, H-β), 3.8 (s, 3H, -OCH₃), 2.3 (s, 3H, -CH₃) |

| ¹³C-NMR (δ, ppm) | ~190 (C=O), ~142 (C-β), ~125 (C-α), 110-160 (aromatic carbons), ~55 (-OCH₃), ~20 (-CH₃) |

Visualization: Chalcone Synthesis Workflow

Synthesis of Hydrazone Derivatives

Hydrazones are a class of organic compounds containing the R₁R₂C=NNH₂ functional group. They are valuable intermediates in organic synthesis and are known to exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, and antidepressant properties.[6][7]

Experimental Protocol: Synthesis of a Hydrazone Derivative

This protocol outlines the synthesis of a hydrazone derivative from this compound and hydrazine hydrate.

Materials:

-

This compound

-

Hydrazine hydrate (80%)

-

Ethanol

-

Glacial acetic acid (catalytic amount)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve 10 mmol of this compound in 30 mL of ethanol.

-

To this solution, add 20 mmol of hydrazine hydrate and a few drops of glacial acetic acid.[8]

-

Reflux the reaction mixture for 6-8 hours. Monitor the reaction progress using TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the cooled mixture into ice-cold water.

-

Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.

-

Recrystallize the crude product from ethanol to obtain the pure hydrazone derivative.

Data Presentation: Representative Hydrazone Synthesis

| Entry | Hydrazine Source | Product | Typical Yield (%) |

| 1 | Hydrazine hydrate | This compound hydrazone | 80-90 |

| 2 | Phenylhydrazine | This compound phenylhydrazone | 75-85 |

Visualization: Hydrazone Synthesis Workflow

Synthesis of Pyrimidine Derivatives from Chalcones

Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. They are key components of nucleic acids and are associated with a wide range of biological activities, including anticancer and antimicrobial effects. A common route to pyrimidine synthesis involves the cyclization of chalcones with a source of amidine, such as urea, thiourea, or guanidine.[9][10]

Experimental Protocol: Synthesis of a Pyrimidine Derivative

This protocol describes the synthesis of a pyrimidine derivative from a chalcone synthesized in the previous step.

Materials:

-

Chalcone derivative (e.g., (E)-1-(2-Methoxy-5-methylphenyl)-3-(4-chlorophenyl)prop-2-en-1-one)

-

Urea (or thiourea/guanidine hydrochloride)

-

Ethanol

-

Potassium hydroxide (KOH) solution (40%)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve 10 mmol of the chalcone derivative and 10 mmol of urea in 25 mL of absolute ethanol.

-

Slowly add 5 mL of a 40% aqueous potassium hydroxide solution with constant stirring.[10]

-

Reflux the reaction mixture on a water bath for 8 hours. Monitor the reaction progress by TLC.[10]

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Neutralize the mixture with dilute HCl.

-

Collect the precipitated solid by vacuum filtration, wash with water, and dry.

-

Recrystallize the crude product from ethanol to obtain the pure pyrimidine derivative.

Data Presentation: Representative Pyrimidine Synthesis

| Entry | Amidine Source | Product | Typical Yield (%) |

| 1 | Urea | 4-(4-chlorophenyl)-6-(2-methoxy-5-methylphenyl)pyrimidin-2(1H)-one | 60-70 |

| 2 | Thiourea | 4-(4-chlorophenyl)-6-(2-methoxy-5-methylphenyl)pyrimidine-2(1H)-thione | 65-75 |

| 3 | Guanidine | 4-(4-chlorophenyl)-6-(2-methoxy-5-methylphenyl)pyrimidin-2-amine | 70-80 |

Visualization: Pyrimidine Synthesis Signaling Pathway

Applications in Drug Development

The synthesized chalcone, hydrazone, and pyrimidine derivatives from this compound are valuable scaffolds in drug discovery and development.

-

Antimicrobial Activity: Many chalcone and hydrazone derivatives exhibit significant activity against a range of bacterial and fungal strains.[1][6] The presence of the methoxy and methyl groups on the phenyl ring can influence the lipophilicity and electronic properties of the molecules, potentially enhancing their antimicrobial efficacy.

-

Anticancer Activity: Chalcones and their heterocyclic derivatives, such as pyrimidines, are well-documented as potent anticancer agents.[2] They can induce apoptosis, inhibit cell proliferation, and interfere with various signaling pathways involved in cancer progression. Further derivatization and screening of these compounds could lead to the discovery of novel and effective anticancer drugs.

Biological Activity Data for Representative Methoxy Chalcone Derivatives:

The following table summarizes the reported biological activities for chalcone derivatives with methoxy substitutions, which can be considered analogous to the derivatives synthesized from this compound.

| Compound Type | Biological Activity | Target/Assay | IC₅₀/Activity | Reference |

| Methoxy Chalcones | Anticancer | Breast Cancer Cell Line (T47D) | IC₅₀ values in the µg/mL range | [1] |

| Methoxy Chalcones | Antimicrobial | E. coli, S. aureus, C. albicans | Good to wide spectrum activity | [1] |

| Methoxy Chalcones | Antifungal (Phytopathogens) | C. gloeosporioides | IC₅₀ = 47.3 µM | [11] |

Disclaimer: The quantitative data presented in the tables are representative and intended for guidance. Actual results may vary based on the specific experimental conditions, purity of reagents, and analytical methods used. Researchers are encouraged to optimize the reaction conditions for their specific substrates.

References

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. benchchem.com [benchchem.com]

- 6. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Activity of Hydrazones and Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jocpr.com [jocpr.com]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. Methoxy Chalcone Derivatives: Promising Antimicrobial Agents Against Phytopathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: 5-Methyl-2-methoxyacetophenone in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of 5-Methyl-2-methoxyacetophenone as a versatile building block in medicinal chemistry. While direct biological activity data for this specific compound is limited in publicly available literature, its structural similarity to other pharmacologically active acetophenones suggests its utility as a scaffold for the synthesis of novel therapeutic agents. This document outlines protocols for the synthesis of chalcone derivatives from 5-Methyl-2-methoxyacetophenone and details key biological assays to evaluate their potential as anticancer, antimicrobial, and anti-inflammatory agents.

Introduction: The Acetophenone Scaffold in Drug Discovery

Acetophenones are a class of organic compounds characterized by an acetyl group attached to a benzene ring. This scaffold is present in numerous natural and synthetic molecules exhibiting a wide range of pharmacological activities, including cytotoxic, antimicrobial, anti-inflammatory, and antioxidant properties. The substitution pattern on the phenyl ring significantly influences the biological activity of these compounds. 5-Methyl-2-methoxyacetophenone, with its methyl and methoxy substitutions, offers a unique starting point for the synthesis of diverse compound libraries for drug discovery.

One of the most prominent applications of acetophenones in medicinal chemistry is their use as precursors for the synthesis of chalcones. Chalcones, or 1,3-diaryl-2-propen-1-ones, are open-chain flavonoids that serve as key intermediates in the biosynthesis of flavonoids and exhibit a broad spectrum of biological activities. The α,β-unsaturated ketone moiety in the chalcone scaffold is a key pharmacophore that can interact with various biological targets through Michael addition, making them attractive candidates for drug development.

Synthetic Applications: Synthesis of Chalcone Derivatives

The Claisen-Schmidt condensation is a robust and widely used method for the synthesis of chalcones, involving the base-catalyzed reaction between an acetophenone and an aromatic aldehyde. 5-Methyl-2-methoxyacetophenone can be readily employed in this reaction to generate a library of chalcone derivatives with diverse substitutions on the second aromatic ring.

Experimental Protocol: Claisen-Schmidt Condensation for Chalcone Synthesis

Materials:

-

5-Methyl-2-methoxyacetophenone

-

Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

-

Ethanol

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Hydrochloric acid (HCl), dilute

-

Distilled water

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer

Procedure:

-

Dissolution of Reactants: In a round-bottom flask, dissolve 1.0 equivalent of 5-Methyl-2-methoxyacetophenone and 1.1 equivalents of the desired substituted aromatic aldehyde in a minimal amount of absolute ethanol.

-

Base Addition: While stirring the solution at room temperature, slowly add a 40-50% aqueous solution of NaOH or KOH dropwise. The reaction mixture will typically change color.

-

Reaction Monitoring: Continue stirring the reaction at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).

-

Precipitation: Upon completion, pour the reaction mixture into a beaker containing crushed ice and water.

-

Acidification: Slowly add dilute HCl to the mixture with constant stirring until the solution becomes acidic (pH 2-3), leading to the precipitation of the crude chalcone.

-

Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash it with cold water until the filtrate is neutral. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure chalcone derivative.

-

Characterization: Confirm the structure and purity of the synthesized chalcones using standard analytical techniques such as melting point determination, FT-IR, ¹H NMR, and ¹³C NMR spectroscopy.

Potential Therapeutic Applications and Biological Evaluation

Based on the known activities of structurally related chalcones, derivatives of 5-Methyl-2-methoxyacetophenone are promising candidates for evaluation in several therapeutic areas.

Anticancer Activity

Chalcones have been extensively studied for their cytotoxic effects against various cancer cell lines. Their proposed mechanisms of action include the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. The antiproliferative activity of novel chalcones derived from 5-Methyl-2-methoxyacetophenone can be assessed using the MTT assay.

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the synthesized chalcones in cell culture medium. Replace the existing medium with the medium containing various concentrations of the test compounds and incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Table 1: Anticancer Activity of Representative Chalcone Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| (2E)-3-(acridin-9-yl)-1-(2,6-dimethoxyphenyl)prop-2-en-1-one | HCT116 | 4.1 | [1] |

| 4-Methoxy substituted diaryl ether chalcone | MCF-7 | 3.44 ± 0.19 | [2] |

| 4-Methoxy substituted diaryl ether chalcone | HepG2 | 4.64 ± 0.23 | [2] |

| 4-Methoxy substituted diaryl ether chalcone | HCT116 | 6.31 ± 0.27 | [2] |

| Vanillin-based chalcone analogue 9 | HCT-116 | 6.85 ± 0.71 µg/mL | [2] |

| Vanillin-based chalcone analogue 10 | HCT-116 | 7.9 ± 1.37 µg/mL | [2] |

Antimicrobial Activity

Chalcones have demonstrated significant activity against a range of pathogenic bacteria and fungi. The antimicrobial potential of 5-Methyl-2-methoxyacetophenone-derived chalcones can be determined by measuring their Minimum Inhibitory Concentration (MIC).

Materials:

-

Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microplates

-

Standard antibiotic/antifungal drug (e.g., ampicillin, fluconazole)

-

Resazurin solution (for viability indication)

Procedure:

-

Preparation of Inoculum: Prepare a standardized suspension of the microorganism.

-

Serial Dilution: Perform a two-fold serial dilution of the synthesized chalcones in the broth medium in a 96-well plate.

-

Inoculation: Add the microbial inoculum to each well.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be observed visually or by adding a viability indicator like resazurin.

Table 2: Antimicrobial Activity of Representative Chalcone Derivatives

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| 1,3-Bis-(2-hydroxy-phenyl)-propenone | MRSA | 25-50 | [3] |

| 3-(3-hydroxy-phenyl)-1-(2-hydroxy-phenyl)-propenone | MRSA | 98.7±43.3 | [3] |

| 3-(4-hydroxy-phenyl)-1-(2-hydroxy-phenyl)-propenone | MRSA | 108.7±29.6 | [3] |

| Trifluoromethyl-substituted chalcone analog | S. aureus | 7.81-250 | [4] |

| Trifluoromethyl-substituted chalcone analog | C. parapsilosis | 15.6-31.25 | [4] |

Anti-inflammatory Activity

Many chalcone derivatives exhibit potent anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[5][6][7] The anti-inflammatory activity of novel chalcones can be initially screened by measuring their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

Complete cell culture medium

-

Lipopolysaccharide (LPS)

-

Griess reagent (A: 1% sulfanilamide in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

96-well microplates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells into a 96-well plate and allow them to adhere.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized chalcones for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

-

Griess Reaction: Collect the cell supernatant and mix it with an equal volume of Griess reagent A, followed by Griess reagent B.

-

Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control and determine the IC50 value.

Mechanism of Action: Modulation of Signaling Pathways

Chalcones are known to exert their biological effects by interfering with various cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and optimization.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation, immunity, and cell survival.[8][9][10] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Many chalcones have been shown to inhibit NF-κB activation by preventing IκB degradation.[11][12]

MAPK Signaling Pathway

The MAPK pathway is another crucial signaling cascade involved in cellular processes such as proliferation, differentiation, and apoptosis.[1][7] Aberrant MAPK signaling is often implicated in cancer. Some chalcones have been shown to modulate the MAPK pathway, leading to cell cycle arrest and apoptosis in cancer cells.[13][14]

Experimental Workflow Summary

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of chalcone derivatives from 5-Methyl-2-methoxyacetophenone.

Conclusion

5-Methyl-2-methoxyacetophenone represents a valuable and readily accessible starting material for the synthesis of novel, biologically active compounds, particularly chalcone derivatives. The protocols and application notes provided herein offer a framework for researchers to explore the potential of this scaffold in the development of new therapeutic agents for the treatment of cancer, infectious diseases, and inflammatory conditions. Further derivatization and comprehensive structure-activity relationship studies are warranted to optimize the potency, selectivity, and pharmacokinetic properties of these promising compounds.

References

- 1. New chalcone derivative exhibits antiproliferative potential by inducing G2/M cell cycle arrest, mitochondrial-mediated apoptosis and modulation of MAPK signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antibacterial activity of three newly-synthesized chalcones & synergism with antibiotics against clinical isolates of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. acgpubs.org [acgpubs.org]

- 5. Chalcone Derivatives: Anti-inflammatory Potential and Molecular Targets Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]